![molecular formula C16H12ClNO3 B2363398 4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 626226-02-6](/img/structure/B2363398.png)
4-[2-(3-chlorophenyl)-2-oxoethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions a compound undergoes can tell us a lot about its chemical properties .Physical and Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, and stability. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of 1,2-Oxazines and Benzoxazines 1,2-Oxazines, 1,2-benzoxazines, and related compounds can be synthesized through various methods, including the dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines. These compounds have significance as electrophiles and are utilized as chiral synthons, indicating their utility in stereochemistry and asymmetric synthesis. Their reduction and general reactions are well-documented, underscoring their versatility in organic synthesis (Sainsbury, 1991).
Benzoxazinoids as Antimicrobial Scaffolds Benzoxazinoids, including benzoxazinones and benzoxazolinones, are specialized metabolites produced by certain plants and have roles in plant defense mechanisms. The 1,4-benzoxazin-3-one backbone has been identified as a potential scaffold for designing new antimicrobial compounds, with some synthetic derivatives demonstrating potent activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).
Biological Effects of Similar Substances Substances similar to salicylanilides, such as 3-aryl-2H, 4H-benz(e)(1,3)oxazine-2, 4-diones, show a range of biological activities, including antibacterial, antituberculous, and antifungal properties. These effects can be modified by structural changes, indicating the potential for tailoring these compounds for specific biological applications (Waisser & Kubicová, 1993).
Biological Activities and Applications
Chromones as Radical Scavengers Chromones, including 1-benzopyran-4-ones, are known for their physiological activities such as anti-inflammatory and anticancer properties. These activities are related to their antioxidant properties, which can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).
Potential as Anticancer Drugs The structure and properties of compounds like benzoxazines have been explored for their potential as anticancer drugs. Some compounds have shown high tumor specificity with minimal toxicity to normal cells, making them promising candidates for further development as anticancer agents (Sugita, Takao, Uesawa, & Sakagami, 2017).
Benzoxazine A Privileged Scaffold in Medicinal Chemistry
Benzoxazine is considered a privileged scaffold in medicinal chemistry due to its broad range of biological activities, including anti-microbial, anti-cancer, anti-tuberculosis, anti-oxidant, and anti-inflammatory effects. The adaptability of the benzoxazine structure allows for the creation of new drug candidates with improved bioactivities and pharmacokinetic properties (Tang, Tan, Chen, & Wan, 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[2-(3-chlorophenyl)-2-oxoethyl]-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO3/c17-12-5-3-4-11(8-12)14(19)9-18-13-6-1-2-7-15(13)21-10-16(18)20/h1-8H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQGEDMVERARQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-((2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2363316.png)
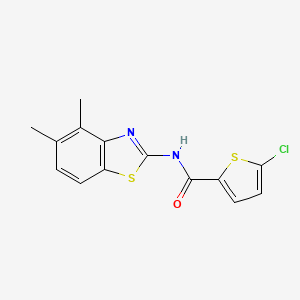
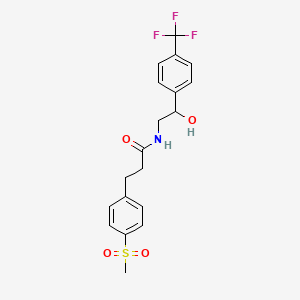
![(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone](/img/structure/B2363322.png)
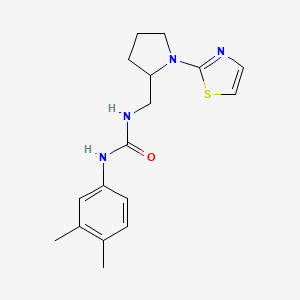
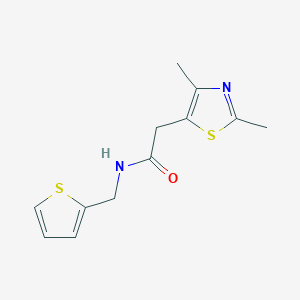
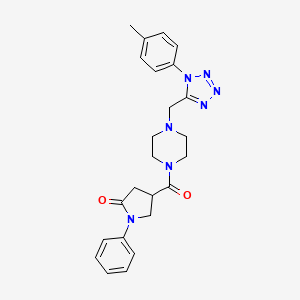
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]acetic acid](/img/structure/B2363327.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2363330.png)
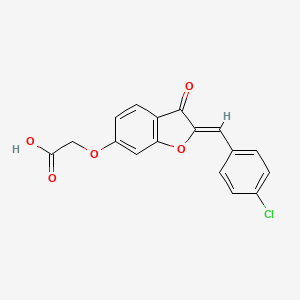
![N-[3-(Methylsulfanyl)phenyl]-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2363335.png)
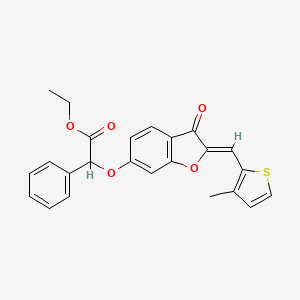
![3-(3-chlorophenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]propanamide](/img/structure/B2363337.png)
